3-(difluoromethyl)-5-methoxy-4-nitro-1H-indole
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Overview
Description
3-(Difluoromethyl)-5-methoxy-4-nitro-1H-indole is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of both difluoromethyl and nitro groups in the indole framework imparts distinct chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of heterocycles via a radical process . This process involves the use of difluoromethylating agents under specific reaction conditions to achieve the desired substitution on the indole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using advanced catalytic systems. The use of metal-based catalysts and novel difluorocarbene reagents has streamlined the production process, making it more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-5-methoxy-4-nitro-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The difluoromethyl group can be involved in reduction reactions to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include ClCF2H for difluoromethylation, and various reducing agents for the reduction of the nitro group . The reaction conditions often involve the use of metal catalysts and specific solvents to achieve high yields and selectivity.
Major Products Formed
Scientific Research Applications
3-(Difluoromethyl)-5-methoxy-4-nitro-1H-indole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-5-methoxy-4-nitro-1H-indole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a bioisostere, mimicking the behavior of other functional groups such as alcohols and amines. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(Difluoromethyl)-2-nitrobenzene
- 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-carboxylic acid
- 3,5-Bis(trifluoromethyl)benzamide
Uniqueness
3-(Difluoromethyl)-5-methoxy-4-nitro-1H-indole is unique due to the combination of difluoromethyl, methoxy, and nitro groups within the indole framework. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H8F2N2O3 |
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Molecular Weight |
242.18 g/mol |
IUPAC Name |
3-(difluoromethyl)-5-methoxy-4-nitro-1H-indole |
InChI |
InChI=1S/C10H8F2N2O3/c1-17-7-3-2-6-8(9(7)14(15)16)5(4-13-6)10(11)12/h2-4,10,13H,1H3 |
InChI Key |
BDIBRCQSJMIBBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC=C2C(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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